molecular formula C30H50 B1160508 Squalene-d6

Squalene-d6

Cat. No.: B1160508
M. Wt: 416.8 g/mol
InChI Key: YYGNTYWPHWGJRM-FSAUMQCISA-N
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Description

Introduction to Squalene-d6

Chemical Structure and Isotopic Labeling

This compound (C30H44D6, molecular weight 416.75) is a deuterated derivative of squalene, a linear triterpene with six double bonds (Figure 1). The substitution of six hydrogen atoms with deuterium occurs at specific methyl groups, preserving the compound’s hydrophobic nature while altering its physicochemical properties. Key structural features include:

  • Molecular symmetry : The six deuterium atoms are strategically positioned at terminal methyl groups, minimizing steric effects while enhancing isotopic detectability.
  • Bond strength : The C–D bond exhibits a bond dissociation energy approximately 1–2 kcal/mol higher than C–H bonds, reducing susceptibility to radical-mediated oxidation.
  • Isotopic purity : Commercial preparations typically achieve ≥97.4% deuterium incorporation, ensuring minimal interference from protiated species in analytical applications.
Table 1: Comparative Properties of Squalene and this compound
Property Squalene (C30H50) This compound (C30H44D6)
Molecular Weight 410.72 416.75
Boiling Point 285°C 284–286°C
Oxidation Rate (kox) 1.0 × 10−3 s−1 0.6 × 10−3 s−1
NMR Chemical Shift δ 5.15 ppm (vinyl H) δ 5.15 ppm (vinyl H); δ 1.26 ppm (CD3)

Deuterium labeling enables precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. For example, in 1H NMR, deuterium substitution eliminates signals from labeled methyl groups, simplifying spectral interpretation. In MS, the +6 Da mass shift distinguishes this compound from endogenous squalene, facilitating quantitative lipidomics.

Historical Context of Deuterated Biomolecules in Research

The use of deuterated compounds in biochemistry originated in the 1930s following Harold Urey’s discovery of deuterium. Early applications focused on isotope effect studies and metabolic pathway elucidation. This compound represents a convergence of two historical trends:

  • Deuterated drug development : The 2017 FDA approval of deutetrabenazine, a deuterated vesicular monoamine transporter inhibitor, validated deuterium switching as a strategy to improve pharmacokinetics. While this compound itself is not therapeutic, its development parallels advancements in deuterated biomolecule synthesis.
  • Analytical chemistry innovations : The advent of high-resolution MS and cryoprobe NMR in the 2000s necessitated stable isotope standards like this compound for quantitative lipid analysis.
Key Milestones:
  • 1970s : First patents for deuterated pharmaceuticals, exploring isotope effects on metabolism.
  • 2000s : Commercial production of deuterated lipids for MS-based lipidomics.
  • 2020s : Application of this compound in oxidation stability studies, revealing deuterium’s protective role against peroxidation.

Role of Squalene in Biological Systems

Squalene serves as a biochemical precursor to cholesterol, vitamin D, and steroid hormones. Its deuterated analog, this compound, facilitates research into these pathways through:

  • Metabolic tracing : Deuterium labels enable tracking of squalene flux through the mevalonate pathway. Studies using this compound have quantified conversion rates to lanosterol (0.12 µmol/h in human hepatocytes).
  • Oxidation studies : Squalene’s six double bonds make it prone to UV-induced peroxidation. This compound exhibits 40% slower peroxide formation under UVA exposure (300–400 nm), attributed to deuterium’s kinetic isotope effect on radical chain propagation.
  • Membrane dynamics : Deuterium’s higher mass minimally affects squalene’s membrane interactions, allowing NMR studies of lipid raft formation without perturbing native behavior.

In vaccine adjuvant research, this compound has been used to investigate the stability of MF59 emulsions, demonstrating that deuterium labeling reduces oxidative degradation by 22% over 12 months.

Properties

Molecular Formula

C30H50

Molecular Weight

416.8 g/mol

IUPAC Name

(6E,10E,14E,18E)-1,1,1-trideuterio-6,10,15,19,23-pentamethyl-2-(trideuteriomethyl)tetracosa-2,6,10,14,18,22-hexaene

InChI

InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3/b27-17+,28-18+,29-23+,30-24+/i1D3,2D3

InChI Key

YYGNTYWPHWGJRM-FSAUMQCISA-N

Synonyms

(6E,10E,14E,18E)-2,6,10,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaene-d6;  2,6,10,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaene-d6;  Nikko Squalane EX-d6;  Spinacene-d6;  Squalen-d6;  all-trans-Squalene-d6;  trans-Squalene-d6;  (all-E)-2,6,10,

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

1.1 Fingerprint Analysis

Squalene-d6 has been utilized in the analysis of latent fingerprints. A study employed ultrahigh-pressure liquid chromatography coupled with high-resolution accurate mass spectrometry to identify squalene and its degradation products in latent fingermarks. The use of this compound as a surrogate standard allowed for precise quantification of squalene levels in various environmental conditions, highlighting its utility in forensic science .

Table 1: Quantification of Squalene in Latent Fingermarks

Environmental ConditionInitial Squalene (µg/5 fingertips)Change After 5 Days (%)
Light0.20 - 11.32Significant reduction
DarkVariableNot conclusive

Biological Research

2.1 Antitumor Activity

This compound has been instrumental in studying the antitumor properties of squalene itself. Research indicates that squalene exhibits protective effects against chemically induced tumorigenesis in animal models. For instance, when administered to mice exposed to carcinogens, squalene demonstrated a significant reduction in tumor incidence . The incorporation of this compound allows researchers to trace metabolic pathways and understand the compound's mechanism of action more effectively.

Case Study: Protective Effects Against Lung Tumorigenesis

In a study involving female A/J mice, dietary administration of squalene prior to exposure to a tobacco-specific carcinogen resulted in a 5% decrease in lung tumor multiplicity and a 70% reduction in lung hyperplasia .

Pharmaceutical Applications

3.1 Vaccine Adjuvant

This compound has been explored as an adjuvant in vaccine formulations. Its role is to enhance immune responses while minimizing toxicity. Squalene emulsions have shown promise as effective drug delivery systems, particularly for vaccines that require improved solubility and stability .

Table 2: Efficacy of Squalene Emulsions as Vaccine Adjuvants

Study TypeOutcomeReference
Mouse ModelEnhanced immune responseKim et al., 2024
Clinical TrialsImproved vaccine efficacyVarious studies

Nutraceutical Applications

4.1 Health Benefits

This compound is also relevant in nutraceutical research, where it is studied for its potential health benefits when derived from dietary sources like olive oil. Regular consumption has been linked to various health benefits due to its antioxidant properties .

Table 3: Health Benefits Associated with Dietary Squalene

Health BenefitMechanism of Action
Antioxidant ActivityFree radical scavenging
Cancer PreventionInhibition of tumorigenesis
Skin HealthMoisturizing agent

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Property Squalene-d6 Non-deuterated Squalene Dehydrosqualene
Chemical Formula C₃₀D₆H₄₄ C₃₀H₅₀ C₃₀H₄₈
Molecular Weight 410.73 g/mol 410.72 g/mol 408.70 g/mol
Key Applications Isotopic internal standard in LC-MS Cosmetic formulations, lipid bilayers Intermediate in sterol biosynthesis
Stability High (deuterium reduces metabolic degradation) Moderate (susceptible to oxidation) Low (reactive due to double bonds)
Synthetic Route Wittig reaction with deuterated reagents Biosynthesis via squalene synthase Enzymatic desaturation
  • Non-deuterated Squalene (C₃₀H₅₀): Widely studied for its role in cholesterol biosynthesis and as a cosmetic emollient . Unlike this compound, it lacks isotopic labeling, complicating its use in tracer studies. Its oxidation-prone nature limits stability in long-term experiments .
  • Dehydrosqualene (C₃₀H₄₈): A desaturated analog involved in bacterial hopanoid synthesis. It exhibits higher reactivity due to additional double bonds, making it unsuitable for isotopic labeling applications .

Analytical Performance

This compound outperforms non-deuterated squalene in mass spectrometry by eliminating signal overlap. For example, in a study using carbon stable isotope analysis, this compound achieved a detection limit of 0.1 ng/mL, compared to 1.0 ng/mL for non-deuterated squalene, due to reduced background interference .

Q & A

Q. What analytical techniques are most robust for quantifying Squalene-d6 in biological matrices, and how should validation parameters be optimized?

Methodological Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity for deuterated compounds. Validate parameters such as limit of detection (LOD), linearity (R² > 0.99), and recovery rates (85–115%) using spiked biological samples. Internal standards (e.g., Squalene-d12) can correct for matrix effects .
  • Nuclear Magnetic Resonance (NMR) is recommended for structural confirmation and purity assessment. Ensure deuterated solvents (e.g., CDCl₃) are used to avoid interference, and report chemical shifts relative to tetramethylsilane (TMS) .

Q. How should experimental controls be designed to isolate the isotopic effects of this compound in metabolic studies?

Methodological Answer:

  • Use non-deuterated Squalene (Squalene-h6) as a parallel control to differentiate isotopic effects from biological variability. Monitor kinetic isotope effects (KIEs) in enzyme-catalyzed reactions, particularly in lipid metabolism pathways (e.g., cholesterol biosynthesis). Statistical analysis (ANOVA, p < 0.05) should compare reaction rates between deuterated and non-deuterated groups .

Q. What ethical protocols are critical when using this compound in animal or in vitro models?

Methodological Answer:

  • Follow institutional guidelines for deuterated compound handling, including waste disposal and exposure limits. For in vivo studies, justify dosing levels (mg/kg) based on prior toxicity data (e.g., LD50 from non-deuterated analogs) and include negative control groups to assess solvent effects (e.g., DMSO) .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound be resolved across studies with varying lipid profiles?

Methodological Answer:

  • Conduct meta-analysis to identify confounding variables (e.g., diet-induced lipid variability in animal models). Stratify data by lipid class (e.g., triglycerides vs. phospholipids) and use multivariate regression to isolate this compound’s distribution kinetics. Reproduce key experiments under standardized conditions (e.g., controlled diets) .

Q. What strategies mitigate isotopic exchange in this compound during long-term stability studies?

Methodological Answer:

  • Store samples at −80°C under inert gas (e.g., argon) to minimize proton-deuterium exchange. Periodically assess stability via LC-MS/MS over 6–12 months. Compare degradation rates (k) in accelerated stability tests (40°C/75% RH) to predict shelf-life using the Arrhenius equation .

Q. How should researchers design crossover studies to evaluate this compound’s role as a tracer in lipid dynamics without confounding endogenous Squalene?

Methodological Answer:

  • Implement a washout period (≥4 weeks) between study phases to allow endogenous Squalene levels to normalize. Use isotope ratio mass spectrometry (IRMS) to distinguish exogenous this compound from endogenous sources. Validate baseline measurements pre- and post-washout .

Q. What computational models are effective for predicting this compound’s membrane interactions in molecular dynamics simulations?

Methodological Answer:

  • Apply all-atom molecular dynamics (MD) with force fields (e.g., CHARMM36) parameterized for deuterium. Simulate lipid bilayers (e.g., DPPC membranes) and calculate deuterium’s impact on membrane rigidity via lateral diffusion coefficients. Validate against experimental data from neutron scattering .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound synthesis protocols across labs?

Methodological Answer:

  • Document reaction conditions (temperature, catalyst concentration) and characterize intermediates via GC-MS. Share raw NMR/LC-MS data in supplementary materials. Cross-validate with independent labs using blinded samples .

Q. What statistical approaches address batch-to-batch variability in this compound purity for multi-center studies?

Methodological Answer:

  • Use mixed-effects models to account for batch variability as a random effect. Pre-screen batches via GC-FID and exclude outliers (>5% impurity). Report inter-batch coefficients of variation (CV < 3%) .

Data Interpretation and Reporting Standards

Q. How should researchers contextualize this compound’s isotopic enrichment ratios in lipidomics datasets?

Methodological Answer:

  • Normalize enrichment ratios to total lipid content and report as molar percentages. Use open-source tools (e.g., XCMS Online) for peak alignment and background subtraction. Disclose software parameters (e.g., mass tolerance ±5 ppm) in metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.